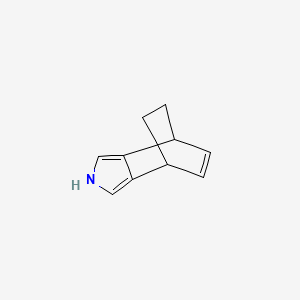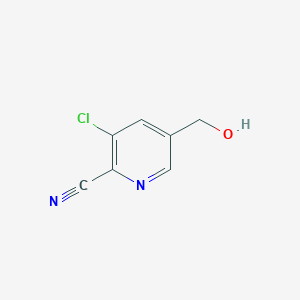
3-Chloro-5-(hydroxymethyl)picolinonitrile
Descripción general
Descripción
3-Chloro-5-(hydroxymethyl)picolinonitrile is a research compound with the molecular formula C7H5ClN2O and a molecular weight of 168.5804 . It is often used in various research applications.
Synthesis Analysis
The synthesis of 3-Chloro-5-(hydroxymethyl)picolinonitrile involves a unique approach via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(hydroxymethyl)picolinonitrile is represented by the InChI code: 1S/C7H5ClN2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)picolinonitrile include a density of 1.42±0.1 g/cm3 (Predicted) and a boiling point of 376.6±42.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- A study by Fukuhara et al. (2018) presented a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, demonstrating the potential of using 3-Chloro-5-(hydroxymethyl)picolinonitrile in complex chemical syntheses. This method involved gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions, highlighting the compound's utility in organic synthesis (Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H., 2018).
Analytical Chemistry
- Otomo and Kodama (1973) synthesized derivatives of Picolinaldehyde for use as analytical reagents. Their research indicated that derivatives, like 3-Chloro-5-(hydroxymethyl)picolinonitrile, could be vital in developing new analytical methods for detecting and quantifying metal ions (Otomo, M., & Kodama, K., 1973).
Environmental Applications
- Wu et al. (2017) explored the biodegradation of 5-chloro-2-picolinic acid, a compound related to 3-Chloro-5-(hydroxymethyl)picolinonitrile. Their findings are relevant for understanding how derivatives of picolinonitrile might behave in environmental settings, particularly in bioremediation processes (Wu, Z., Wang, F., Ning, L., Stedtfeld, R., Yang, Z.-Z., Cao, J., Sheng, H., & Jiang, X., 2017).
Coordination Chemistry
- Research by Quintal et al. (2000) on the coordination modes of 3-hydroxypicolinic acid, a structurally similar compound to 3-Chloro-5-(hydroxymethyl)picolinonitrile, provides insights into potential applications in coordination chemistry and the synthesis of complex metal-ligand structures (Quintal, S., Nogueira, H., Félix, V., & Drew, M., 2000).
Cancer Research
- A study by Agrawal et al. (1976) on 4-substituted 2-formylpyridine thiosemicarbazones, which are related to 3-Chloro-5-(hydroxymethyl)picolinonitrile, showed potential antitumor properties. This implies that derivatives of picolinonitrile could be relevant in the development of new anticancer drugs (Agrawal, K., Booth, B., DeNuzzo, S., & Sartorelli, 1976).
Catalysis
- Andersson (1986) conducted a study on the ammoxidation of 3-picoline, which provides insight into the catalytic applications of picoline derivatives like 3-Chloro-5-(hydroxymethyl)picolinonitrile. Understanding these processes is crucial for industrial catalysis and the synthesis of valuable chemicals (Andersson, A., 1986).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHLMAIZUXPOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

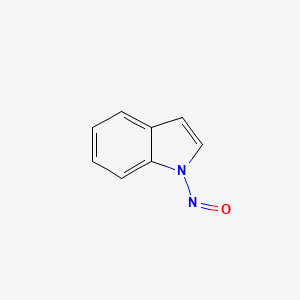



![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)
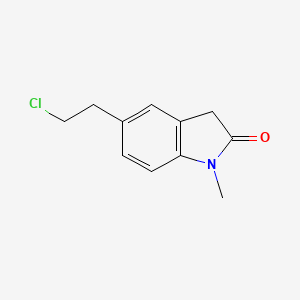

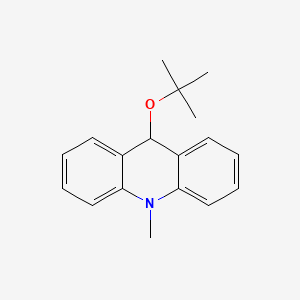
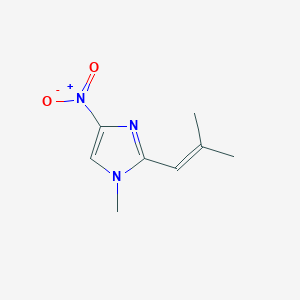
![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)
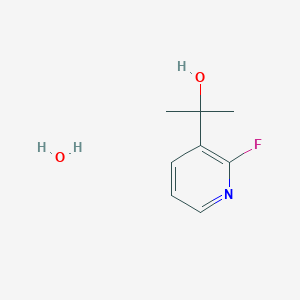
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)
